molecular formula C11H19NO3S B2623126 N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide CAS No. 1235615-41-4

N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide

Cat. No. B2623126
CAS RN: 1235615-41-4
M. Wt: 245.34
InChI Key: HQIYXAQYMALEBK-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide, also known as FPS-ZM1, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential use in the treatment of various diseases. This compound was first synthesized in 2009 by researchers at the University of Dundee and has since been the subject of numerous studies.

Mechanism of Action

N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide acts as a competitive inhibitor of MerTK, binding to the kinase domain of the receptor and preventing its activation. This leads to a downstream decrease in signaling pathways involved in cell growth and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of certain viruses, including Ebola and Zika, by interfering with viral entry into host cells. This compound has also been shown to enhance the efficacy of certain chemotherapeutic agents, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide is its specificity for MerTK, which allows for targeted inhibition of this receptor without affecting other signaling pathways. This specificity also allows for the potential use of this compound in combination with other therapies, as it does not interfere with their mechanisms of action. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide. One area of interest is the development of more potent and selective inhibitors of MerTK, which could lead to improved therapeutic outcomes. Another direction is the exploration of this compound's potential use in combination therapy with other drugs, particularly in the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on various cellular processes.

Synthesis Methods

The synthesis of N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide involves a multi-step process that begins with the reaction of furan-2-carbaldehyde with 2-bromo-2-methylpropane in the presence of a base. The resulting product is then reacted with sodium hydride and butane-1-sulfonyl chloride to form the final product, this compound. This synthesis method has been optimized and improved over the years, resulting in higher yields and purities of the compound.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)butane-1-sulfonamide has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and infectious diseases. It has been found to inhibit the activity of the receptor tyrosine kinase MerTK, which is involved in several cellular processes, including phagocytosis, apoptosis, and immune regulation. By inhibiting MerTK, this compound has been shown to have anti-tumor and anti-inflammatory effects.

properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c1-3-4-8-16(13,14)12-10(2)9-11-6-5-7-15-11/h5-7,10,12H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIYXAQYMALEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC(C)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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